Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Overview
Description
Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Sulfonyl-Transfer Agents in Organic Reactions
Ethyl glyoxylate N-tosylhydrazone has been utilized as a sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions for the synthesis of functionalized sulfones, showcasing its role in facilitating the synthesis of γ-keto- and γ-hydroxy sulfones with high yield and chemoselectivity (Fernández et al., 2014).
Materials Science
Electrolytes for High-Voltage Li-ion Batteries
Sulfone-based electrolytes have been investigated for their use in lithium-ion cells with high-voltage positive electrodes. These studies highlight the exceptional electrochemical stability of sulfone electrolytes and their compatibility with high-potential spinel cathode materials, suggesting their potential as alternative electrolytes for high-energy density battery applications (Abouimrane et al., 2009).
Biomedical Research
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
Compounds containing methylsulfonyl groups have been identified as strong inhibitors of GSK-3β, an enzyme associated with Alzheimer's disease. Radiosynthesis of these compounds with carbon-11 has enabled preliminary positron emission tomography (PET) brain imaging studies, which could advance the understanding and diagnosis of Alzheimer's disease (Kumata et al., 2015).
Electrophoretic and Biocompatible Polymers
Poly(2-oxazoline)s with Sulfone Functionalities
N-Methyl bis[(nonafluorobutane)sulfonyl]imide has been synthesized and used as an initiator for the polymerization of 2-oxazolines, leading to the production of electrophoretic poly(2-oxazoline)s containing pendent sulfone groups. These polymers have shown potential for coating on stainless-steel anodes selectively and hybridizing with bioactive glass for biomedical applications, demonstrating the versatility of sulfone-containing polymers in biocompatible materials (Hayashi & Takasu, 2015).
Properties
IUPAC Name |
methyl 2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-15-7-9-16(10-8-15)19(13-18(20)23-3)24(21,22)17-11-5-14(2)6-12-17/h5-12H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDPZRNVCMJIDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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